molecular formula C10H8N2S B11726028 2-Cyano-3-phenylprop-2-enethioamide

2-Cyano-3-phenylprop-2-enethioamide

Cat. No.: B11726028
M. Wt: 188.25 g/mol
InChI Key: DFVRLZLNOKWNEH-UHFFFAOYSA-N
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Description

2-Cyano-3-phenylprop-2-enethioamide is an organic compound with the molecular formula C10H8N2S It is known for its unique structure, which includes a cyano group, a phenyl ring, and a thioamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-3-phenylprop-2-enethioamide typically involves the reaction of benzylidene cyanothioacetamide with appropriate reagents. One common method includes the treatment of benzylidene cyanothioacetamide with ethanolic piperidine, which results in the formation of the desired product . The reaction conditions often involve moderate temperatures and specific solvents to ensure the successful formation of the compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Cyano-3-phenylprop-2-enethioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The thioamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

2-Cyano-3-phenylprop-2-enethioamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Cyano-3-phenylprop-2-enethioamide involves its interaction with specific molecular targets. For instance, its antibacterial activity is attributed to its ability to inhibit bacterial enzymes, such as flavohemoglobin (flavoHB). The compound binds to the active site of the enzyme, preventing its normal function and thereby exerting its antibacterial effects .

Comparison with Similar Compounds

Similar Compounds

    2-Cyano-3-phenylprop-2-enamide: Similar structure but with an amide group instead of a thioamide group.

    3-Phenylprop-2-enethioamide: Lacks the cyano group.

    2-Cyano-3-phenylprop-2-enethioacetate: Contains an ester group instead of a thioamide group.

Uniqueness

2-Cyano-3-phenylprop-2-enethioamide is unique due to the presence of both the cyano and thioamide groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in scientific research and industry.

Properties

Molecular Formula

C10H8N2S

Molecular Weight

188.25 g/mol

IUPAC Name

2-cyano-3-phenylprop-2-enethioamide

InChI

InChI=1S/C10H8N2S/c11-7-9(10(12)13)6-8-4-2-1-3-5-8/h1-6H,(H2,12,13)

InChI Key

DFVRLZLNOKWNEH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=C(C#N)C(=S)N

Origin of Product

United States

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